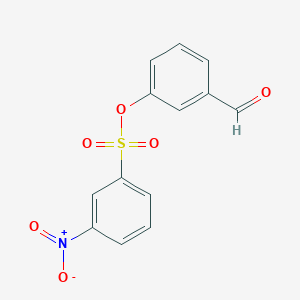

3-Formylphenyl 3-nitrobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Formylphenyl 3-nitrobenzenesulfonate” is a chemical compound with the molecular formula C13H9NO6S . It has an average mass of 307.279 Da and a monoisotopic mass of 307.015045 Da .

Synthesis Analysis

The synthesis of similar compounds often involves specific methods and reactions . For instance, the synthesis of (3-Formylphenyl) 3-fluorobenzenesulfonate involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-formylphenol in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the current search results, similar compounds like phenylboronic acids are used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases .

Aplicaciones Científicas De Investigación

Decomposition and Reaction Products

Studies have investigated the decomposition of related nitrobenzenesulfonyl compounds, providing insights into their chemical behavior under various conditions. For instance, Yokoyama et al. (1971) studied the decomposition of m-nitrobenzenesulfonyl peroxide in different solvents, revealing varying products and mechanisms based on the solvent used. This research offers valuable insights into the stability and reactivity of similar nitrobenzenesulfonyl compounds, including 3-Formylphenyl 3-nitrobenzenesulfonate (Yokoyama, Wada, Kobayashi, & Minato, 1971).

Biodegradability and Environmental Impact

Research has also focused on the biodegradability and environmental impact of nitrobenzenesulfonates. Kölbener et al. (1994) investigated the biodegradation of 3-nitrobenzenesulfonate in a laboratory setting, exploring how different activated sludges affect its degradation. This study is relevant for understanding the environmental fate of similar compounds (Kölbener, Baumann, Cook, & Leisinger, 1994).

Synthesis and Characterization

The synthesis of nitrobenzenesulfonyl compounds has been an area of focus, highlighting methods to create these chemicals efficiently. For example, Zhong-xiu (2009) developed a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, emphasizing the reduction of waste and increasing yield. Insights from this study can guide the synthesis of related compounds like this compound (Chen Zhong-xiu, 2009).

Applications in Analytical Chemistry

Nitrobenzenesulfonyl compounds have been utilized in analytical chemistry, particularly in enhancing detection techniques. Higashi et al. (2006) explored using 4-nitrobenzenesulfonyl chloride for improving the detection of estrogens in liquid chromatography-mass spectrometry. This approach can be potentially applied to the detection of other substances, demonstrating the utility of nitrobenzenesulfonyl derivatives in analytical methods (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

(3-formylphenyl) 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-9-10-3-1-5-12(7-10)20-21(18,19)13-6-2-4-11(8-13)14(16)17/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTMVBGAMANSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2610092.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2610100.png)

![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)

![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)